3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride
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Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride: is a perfluorinated compound with the chemical formula C10ClF17O . This compound is known for its high thermal stability, chemical resistance, and hydrophobic properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride typically involves the fluorination of decanoyl chloride. The process can be carried out using elemental fluorine or other fluorinating agents under controlled conditions to ensure complete fluorination.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction is typically conducted in a fluorination reactor, where decanoyl chloride is exposed to fluorine gas at elevated temperatures and pressures to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: This compound can hydrolyze in the presence of water, leading to the formation of the corresponding carboxylic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Hydrolysis: The reaction with water can occur under mild conditions, often at room temperature.
Major Products Formed:
Nucleophilic Substitution: The major products are the corresponding substituted derivatives, such as amides, esters, or thioesters.
Hydrolysis: The major products are the corresponding perfluorinated carboxylic acid and hydrochloric acid.
Scientific Research Applications
Chemistry: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride is used as a building block in the synthesis of various fluorinated compounds. Its high reactivity and stability make it a valuable intermediate in the production of specialty chemicals and materials.
Biology and Medicine: In biological research, this compound is used to modify surfaces and create hydrophobic coatings. Its unique properties are exploited in the development of biomedical devices and materials that require resistance to biological degradation and fouling.
Industry: Industrially, this compound is used in the production of fluorinated polymers and coatings. Its hydrophobic and oleophobic properties make it ideal for applications in non-stick coatings, water-repellent fabrics, and protective finishes.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride primarily involves its ability to form strong bonds with various substrates due to its highly electronegative fluorine atoms. These bonds create a stable, inert surface that resists chemical and biological interactions. The molecular targets and pathways involved include the modification of surface properties and the inhibition of unwanted interactions with the environment.
Comparison with Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate
- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol
Comparison: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride is unique due to its chloride functional group, which allows for a wide range of chemical modifications. In contrast, similar compounds like 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate and (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane have different functional groups that confer distinct reactivity and applications. For example, the acrylate group in Heneicosafluorododecyl acrylate allows for polymerization reactions, while the epoxide group in Heptadecafluorononyl oxirane is useful in ring-opening reactions.
Properties
CAS No. |
64018-23-1 |
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Molecular Formula |
C10H2ClF17O |
Molecular Weight |
496.55 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecanoyl chloride |
InChI |
InChI=1S/C10H2ClF17O/c11-2(29)1-3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)28/h1H2 |
InChI Key |
FMAZHALGIPCISB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)Cl)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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